2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide
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Overview
Description
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide is not fully understood. However, it is believed that the compound may exert its effects by inhibiting specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide can affect various biochemical and physiological processes. For example, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, it has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide in lab experiments is its potential as a research tool for investigating various biochemical and physiological processes. However, one limitation is that the compound's mechanism of action is not fully understood, which may limit its usefulness in certain studies.
Future Directions
There are several future directions for research involving 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide. One potential area of study is its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to investigate the compound's potential as an anti-inflammatory agent in human clinical trials. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in various research fields.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide can be achieved using different methods, including the reaction of 4-bromobenzoyl chloride with thioacetamide in the presence of a base. Another method involves the reaction of 4-bromoacetophenone with thiosemicarbazide followed by cyclization to form the desired compound.
Scientific Research Applications
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide has been used in various scientific research studies. One study investigated the compound's potential as an anti-cancer agent, showing that it exhibited cytotoxic effects on cancer cells. Another study explored the compound's potential as an anti-inflammatory agent, demonstrating that it reduced inflammation in mice.
properties
IUPAC Name |
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S/c14-10-3-1-9(2-4-10)12(16)13(17)15-11-5-7-18-8-6-11/h1-4,11H,5-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNNYXWIJZCEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC(=O)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-2-oxo-N-(thian-4-yl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.